molecular formula C5H9N5O B1303191 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 99347-21-4

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1303191
CAS RN: 99347-21-4
M. Wt: 155.16 g/mol
InChI Key: OFARNLCWFCSYMC-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry and as building blocks for various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I leads to the formation of methylated products, where the ratio of isomers depends on the substituent at the 4-position of the pyrazole ring . Another approach involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide, which includes a selective Sandmeyer reaction on the corresponding diaminopyrazole . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for forming various isomers. X-ray diffraction analysis is commonly used to characterize these structures. For example, the crystal structure of a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined to belong to the monoclinic space group with specific unit cell parameters . Such detailed structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, reactions of 5-amino-1-phenyl-4-pyrazolecarbohydrazide with various acids can yield tri-, tetra-, and pentacyclic pyrazolo[3,4-d]pyrimidines, demonstrating the reactivity of the carbohydrazide group . Additionally, the synthesis of new heterocyclic derivatives from 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines showcases the potential for unexpected behaviors and the formation of complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provide insights into the vibrational frequencies and stability of the compound in different phases . The hydrogen bonding patterns observed in compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole also affect their solid-state properties, such as the formation of a chain of rings or a three-dimensional framework .

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

5-Aminopyrazoles have been designed and prepared to interfere with inflammation, oxidative stress, and tumorigenesis .

Methods of Application or Experimental Procedures

Chemical modifications have been inserted on cathecol function or in aminopyrazole central core. The modifications include smaller, bigger, and more lipophilic substituents introduced in meta and para positions of catechol portion, a methyl group inserted on C3 of the pyrazole scaffold, a more flexible alkyl chain inserted on N1 position, and the acylhydrazonic linker moved from position 4 to position 3 of the pyrazole scaffold .

Results or Outcomes

The new derivatives have been tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties. Some of the derivatives emerged to be promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines .

Synthesis of 5-amino-1H-pyrazole-4-carbonitriles

Specific Scientific Field

Organic Chemistry

Summary of the Application

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .

Methods of Application or Experimental Procedures

The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Results or Outcomes

The method used alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Construction of Diverse Heterocyclic Scaffolds

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Methods of Application or Experimental Procedures

Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Results or Outcomes

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Synthesis of Substituted Pyrazoles

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Amino-3-methyl-1-phenylpyrazole may be used to synthesize substituted pyrazoles .

Methods of Application or Experimental Procedures

It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Results or Outcomes

The reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Construction of Diverse Heterocyclic Scaffolds

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Methods of Application or Experimental Procedures

Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Results or Outcomes

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Synthesis of Substituted Pyrazoles

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Amino-3-methyl-1-phenylpyrazole may be used to synthesize substituted pyrazoles .

Methods of Application or Experimental Procedures

It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Results or Outcomes

The reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Safety And Hazards

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is classified as a hazardous substance. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARNLCWFCSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377090
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

CAS RN

99347-21-4
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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